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Compound of Interest

Compound Name: 3-Fluoroazetidine

Cat. No.: B1273558 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Fluoroazetidine is a conformationally constrained, fluorinated azetidine derivative that has

emerged as a valuable building block in medicinal chemistry and drug design. Its rigid four-

membered ring system and the presence of a fluorine atom offer unique stereoelectronic

properties, making it an attractive mimic for natural amino acids, particularly proline. The

incorporation of 3-fluoroazetidine into peptides and small molecules can significantly influence

their conformation, metabolic stability, and biological activity. The fluorine substituent can

enhance binding affinity to target proteins and improve pharmacokinetic properties by

modulating lipophilicity and basicity.[1] This document provides detailed application notes and

experimental protocols for the use of 3-fluoroazetidine and its derivatives as constrained

amino acid mimics in drug discovery.

Physicochemical Properties
The introduction of a fluorine atom into the azetidine ring imparts distinct physicochemical

characteristics.
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Property Value/Description Reference

Molecular Formula C₃H₆FN [2]

Molecular Weight 75.08 g/mol [2]

Form

Typically available as a

hydrochloride salt

(C₃H₆FN·HCl), which is a white

to almost white crystalline

solid.[3]

[1][3]

Melting Point
128.0-132.0 °C (hydrochloride

salt)
[4]

Solubility
The hydrochloride salt is

generally soluble in water.[1]
[1]

Purity
Commercially available with

purity >98.0%.[3]
[3]

Applications in Drug Discovery
Dipeptidyl Peptidase IV (DPP-IV) Inhibition for Type 2
Diabetes
Application: 3-Fluoroazetidine derivatives have been successfully employed as potent and

selective inhibitors of dipeptidyl peptidase IV (DPP-IV), a key enzyme in the regulation of

incretin hormones like GLP-1 and GIP.[1][5] Inhibition of DPP-IV prolongs the action of these

hormones, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon

release, which are beneficial for the management of type 2 diabetes.[6][7]

Mechanism of Action: DPP-IV inhibitors prevent the degradation of incretin hormones, thereby

increasing their circulating levels. This leads to a cascade of events that ultimately results in

improved glycemic control.
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Pancreatic Cancer Signaling
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Synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid

N-(diphenylmethylidene)-2-
(4-methoxyphenoxymethyl)-2-propenylamine

Bromofluorination

N-(diphenylmethylidene)-2-bromo-
2-(fluoromethyl)propylamine derivative

Reduction and Cyclization

1-diphenylmethyl-3-hydroxymethyl-
3-fluoroazetidine

Removal of 4-methoxybenzyl group

1-diphenylmethyl-3-fluoroazetidin-3-yl)methanol

Change of N-protecting group to Boc

tert-butyl 3-fluoro-3-(hydroxymethyl)
azetidine-1-carboxylate

Oxidation

1-Boc-3-fluoroazetidine-3-carboxylic acid
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SPPS with 3-Fluoroazetidine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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